![molecular formula C15H15FN2O4S B2407463 2-((4-フルオロフェニル)スルホニル)-N-(4,5,6,7-テトラヒドロベンゾ[c]イソキサゾール-3-イル)アセトアミド CAS No. 946370-59-8](/img/structure/B2407463.png)
2-((4-フルオロフェニル)スルホニル)-N-(4,5,6,7-テトラヒドロベンゾ[c]イソキサゾール-3-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a fluorophenylsulfonyl group and a tetrahydrobenzo[c]isoxazol moiety
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: It may find applications in the development of new materials or chemical processes.
作用機序
Target of Action
The primary targets of this compound are NQO1 and HO-1 , which are well-known targets of the NRF2 transcription factor . These targets play a crucial role in the NRF2 pathway , which is expected to exhibit anti-inflammatory activity .
Mode of Action
The compound acts as an activator of the NRF2 pathway . It interacts with its targets, NQO1 and HO-1, leading to their activation . This activation results in changes in the expression of these targets in cells, such as murine hepatoma (Hepa-1c1c7) cells .
Biochemical Pathways
The activation of NQO1 and HO-1 affects the NRF2 pathway . This pathway is involved in cellular responses to oxidative stress, and its activation can lead to anti-inflammatory effects . The downstream effects of this pathway activation include the inhibition of pro-inflammatory cytokines and inflammatory mediators .
Pharmacokinetics
The metabolic stability of this compound was studied in vitro using human, rat, and mouse liver microsomes . The compound showed an optimum half-life (T 1/2) and intrinsic clearance (Cl int), which are important factors affecting its bioavailability .
Result of Action
The activation of the NRF2 pathway by this compound leads to molecular and cellular effects that include the inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2 and NF-κB) . These effects were observed in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated murine macrophages (RAW 264.7 cells) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenylsulfonyl group and the tetrahydrobenzo[c]isoxazol moiety. These components are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include nucleophilic substitution reactions, coupling reactions, and cyclization processes.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the fluorophenylsulfonyl group makes it particularly reactive in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the sulfonyl group.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamides or esters.
類似化合物との比較
4-Fluorophenylsulfonyl derivatives: These compounds share the fluorophenylsulfonyl group but differ in their other structural components.
Tetrahydrobenzo[c]isoxazol derivatives: These compounds have the tetrahydrobenzo[c]isoxazol moiety but may have different substituents.
Uniqueness: 2-((4-Fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide is unique due to its specific combination of the fluorophenylsulfonyl group and the tetrahydrobenzo[c]isoxazol moiety, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c16-10-5-7-11(8-6-10)23(20,21)9-14(19)17-15-12-3-1-2-4-13(12)18-22-15/h5-8H,1-4,9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJWPIHWOVULHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2407381.png)
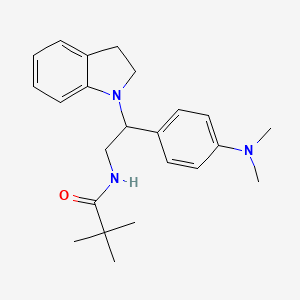

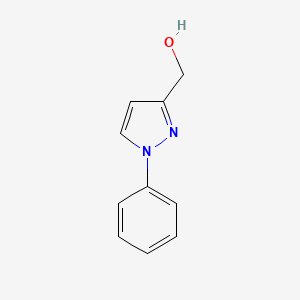
![2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2407388.png)
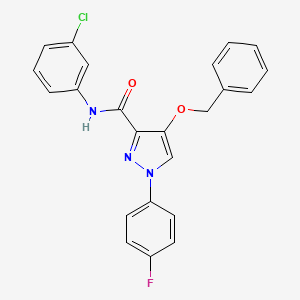
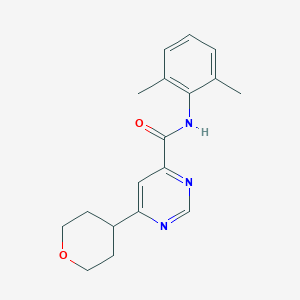
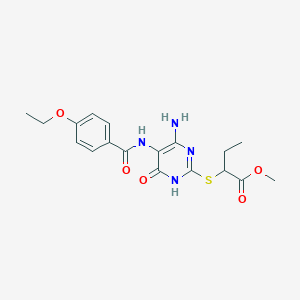
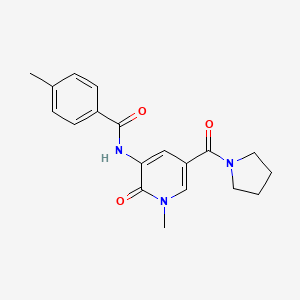
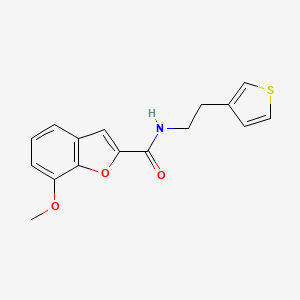
![(5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2407399.png)
![methyl 1-ethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2407400.png)
![2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2407402.png)
![1-(3-Chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2407403.png)
